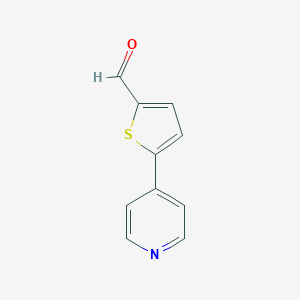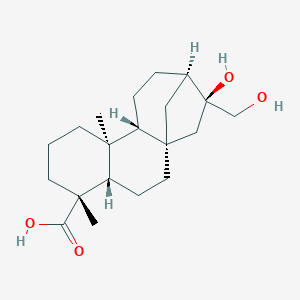
5-(Piridin-4-il)tiofeno-2-carbaldehído
Descripción general
Descripción
5-(Pyridin-4-yl)thiophene-2-carbaldehyde is a compound that has been synthesized and used as a fluorescent derivatization reagent. It has applications in the determination of primary alkylamines through high-performance liquid chromatography (HPLC) .
Synthesis Analysis
The synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde involves the preparation of the compound for use as a fluorescent derivatization reagent. The process allows for the detection of primary alkylamines with a high sensitivity, achieving a detection limit of approximately 0.1 pmol with a signal-to-noise ratio of 2 .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde is not detailed in the provided papers, related compounds such as pyridine-2-carbaldehyde oxime have been studied. These compounds form crystalline oximates with a postulated structure that includes the oximate residue in an anti-configuration attached to four-coordinate boron through the oxime oxygen and pyridine nitrogen .
Chemical Reactions Analysis
The compound has been utilized in reactions with primary alkylamines, where it acts as a derivatization agent. The derivatization process is followed by postcolumn hydrolysis, which regenerates the original fluorescent reagent from the derivatives . Additionally, pyridine, a related compound, undergoes ring scission when treated with thiophosgene and barium carbonate, leading to products such as 5-isothiocyanatopenta-trans-2,cis-4-dienal .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde are inferred from its use as a fluorescent derivatization reagent, which suggests that it has fluorescent properties suitable for detection in HPLC. The compound has a dynamic linear range over five orders of magnitude, indicating its effectiveness in quantitative analysis .
Aplicaciones Científicas De Investigación
Células Solares Sensibilizadas por Tinte
El compuesto se utiliza en el diseño de tintes donador-π-aceptor para células solares sensibilizadas por tinte (DSSC). Los derivados de piridina se utilizan como grupo donador y el tienotiofeno como grupo espaciador π, que están unidos a través de grupos aceptores. Estos tintes tienen brechas de energía más pequeñas, menor dureza, mayor índice de electrofilicidad y buen rendimiento fotovoltaico .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno, incluyendo “5-(Piridin-4-il)tiofeno-2-carbaldehído”, juegan un papel destacado en el avance de los semiconductores orgánicos .
Transistores de Efecto de Campo Orgánico (OFET)
El compuesto se utiliza en la fabricación de transistores de efecto de campo orgánico (OFET). Estos dispositivos se utilizan en diversas aplicaciones electrónicas .
Diodos Emisores de Luz Orgánicos (OLED)
“this compound” también se utiliza en la fabricación de diodos emisores de luz orgánicos (OLED), que se utilizan en la tecnología de visualización .
Inhibidores de Corrosión
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .
Aplicaciones Biológicas
Los análogos basados en tiofeno, incluyendo “this compound”, son una clase potencial de compuestos biológicamente activos. Muestran una variedad de propiedades y aplicaciones, incluyendo propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .
Propiedades
IUPAC Name |
5-pyridin-4-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFXOQATCPCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453407 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129770-69-0 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)


![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)




![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)